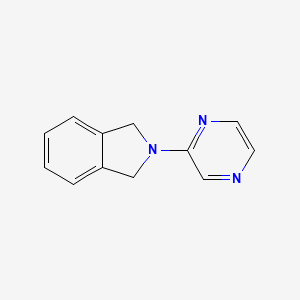

2-(Pyrazin-2-yl)isoindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

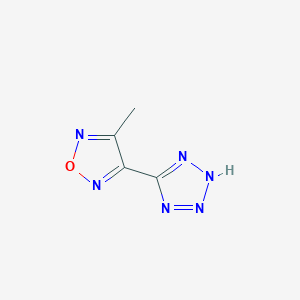

2-(Pyrazin-2-yl)isoindoline, also known as PZI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PZI is a derivative of isoindoline, which is a bicyclic compound that contains a nitrogen atom in the ring. The pyrazine ring in PZI adds to the heterocyclic nature of the compound, making it a promising scaffold for drug design.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

2-(Pyrazin-2-yl)isoindoline derivatives are pivotal in the development of bioactive compounds due to their antihelmintic, antiprotozoal, and antifungal activities. Their synthesis, particularly through methods like N-Acyliminium Ion Cyclizations and Radical Cyclizations, showcases their potential in medicinal chemistry for creating treatments against various diseases (Zani et al., 2016).

Material Science and Luminescence

The study of platinum(II) complexes with anionic tridentate derivatives, including those related to this compound, has led to insights into their structural determination and photophysical properties. These complexes exhibit significant luminescence, which could be utilized in developing new materials and sensors (Wen et al., 2010).

Organic Synthesis and Catalysis

The catalytic applications in organic synthesis, including the dearomatization approaches to synthesize quinolizidine alkaloids and the total synthesis of complex molecules, highlight the versatility of pyrazine derivatives. These methods offer a significant improvement over traditional synthesis methods by providing high yields and showcasing the potential for creating a wide array of complex molecules efficiently (James et al., 2016).

Antimycobacterial Applications

Compounds based on this compound, like pyrazinoic acid derivatives, have been synthesized and tested against Mycobacterium tuberculosis, showcasing promising antimycobacterial activity. This research underlines the potential of these compounds in developing new treatments for tuberculosis, offering alternatives to existing drugs and addressing drug-resistant strains of the disease (Gezginci et al., 1998).

Hepatoprotective and Anti-inflammatory Effects

Studies on the hepatoprotective and schistosomicide effects of isoquinoline derivatives, including praziquantel, reveal their potential in treating liver fibrosis induced by Schistosoma mansoni. Such research points to the broader therapeutic applications of these compounds beyond their primary uses (El-Lakkany et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(Pyrazin-2-yl)isoindoline is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

This compound interacts with the human dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have favorable pharmacokinetic properties

Result of Action

properties

IUPAC Name |

2-pyrazin-2-yl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-4-11-9-15(8-10(11)3-1)12-7-13-5-6-14-12/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUILHCNZGGDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)

![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)

![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)

![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)